molecular formula C10H14O B2832593 (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol CAS No. 2445759-72-6

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol

Cat. No. B2832593
CAS RN: 2445759-72-6
M. Wt: 150.221
InChI Key: NZHBXAIWRAYMLP-FHJSOTJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene” is a chemical compound with the molecular formula C9H13N . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 135.21 . The InChI Key is CJMPQJDYEONFGO-SPJNRGJMSA-N .


Physical And Chemical Properties Analysis

The boiling point of this compound is 205.3°C at 760 mmHg . Its density is 1.049 g/cm3 .

Scientific Research Applications

Polymer Chemistry and Catalysis

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol: serves as a valuable monomer for polymerization reactions. Researchers have successfully synthesized this racemic monomer from exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) and 1-phenylethylamine . The compound exhibits good reactivity in ring-opening metathesis polymerization (ROMP) using the 1st generation Grubbs catalyst. The resulting high molecular weight, soluble, and amorphous polymer opens up avenues for creating optically active polymers based on exo-NDA and chiral amines .

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of tropane alkaloids, displays diverse biological activities. Researchers have explored stereoselective methods to prepare this basic structure. The synthesis of (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol contributes to the development of tropane alkaloids with potential pharmacological applications .

Proteomics Research

As a product available for proteomics research, (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol (CAS 5263-68-3) finds utility in studying protein structures, interactions, and functions. Its unique bicyclic framework may offer insights into protein-ligand interactions and enzyme inhibition .

Materials Science and Membrane Technology

Researchers have investigated the use of similar compounds in materials science. While specific studies on (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol are limited, related molecules have been explored for applications such as membrane materials, separation processes, and gas permeability .

Safety and Hazards

The safety and hazards of this compound are not specified in the sources I found. It is intended for research use only, not for diagnostic or therapeutic use .

properties

IUPAC Name

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-11H,3-5H2/t6-,7+,8-,9?,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHBXAIWRAYMLP-FHJSOTJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CC2C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.